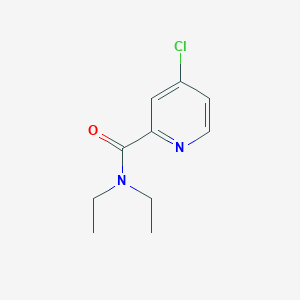

4-Chloro-N,N-diethylpicolinamide

Description

Overview of Picolinamide (B142947) Scaffolds in Medicinal Chemistry and Materials Science

Picolinamide, a carboxamide derivative of picolinic acid, forms the structural core of a vast array of compounds that have demonstrated significant utility in both medicinal chemistry and materials science. nih.govnist.gov In the realm of medicinal chemistry, the picolinamide scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. ontosight.aiontosight.ai This prevalence is due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for binding to biological targets like enzymes and receptors. tandfonline.comtandfonline.com

The versatility of the picolinamide scaffold allows for the synthesis of diverse libraries of compounds with a wide range of biological activities. ontosight.ai Researchers have successfully developed picolinamide derivatives as potent inhibitors of various enzymes implicated in disease. For instance, certain derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govrsc.org Others have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in metabolic disorders, and acetylcholinesterase, a target in the treatment of Alzheimer's disease. nih.govnih.gov The ease of chemical modification of the picolinamide ring and the amide group allows for the fine-tuning of a compound's pharmacological properties. tandfonline.com

In materials science, the picolinamide scaffold offers unique opportunities for the construction of advanced materials with tailored properties. The nitrogen atom of the pyridine (B92270) ring and the amide group's oxygen and nitrogen atoms can act as coordination sites for metal ions, making picolinamide derivatives excellent ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). tandfonline.commdpi.com These materials are of great interest due to their potential applications in catalysis, gas storage, and sensing. rsc.orgnih.govmdpi.com For example, picolinamide-based zinc(II) coordination polymers have been synthesized and shown to catalyze the hydrolysis of 4-nitrophenyl acetate (B1210297) under mild conditions. tandfonline.com The rigid and planar nature of the picolinamide unit can also be exploited to create ordered, porous structures in MOFs. mdpi.com Furthermore, picolinamide can be used as a template in the preparation of molecularly imprinted polymers. sigmaaldrich.com

Significance of 4-Chloro-N,N-diethylpicolinamide within Contemporary Research Paradigms

Within the broad class of picolinamide derivatives, this compound stands as a compound of interest for several reasons. ontosight.ai Its structure, featuring a chlorine atom at the 4-position of the pyridine ring and two ethyl groups on the amide nitrogen, suggests specific chemical properties and potential applications that are a subject of contemporary research. ontosight.ai The chloro-substituent, being an electron-withdrawing group, can influence the electronic properties of the pyridine ring, potentially affecting its reactivity and its interactions with biological targets. The N,N-diethylamide group can impact the compound's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug discovery. ontosight.ai

Scope and Research Objectives within the Academic Literature

The academic literature on picolinamide derivatives outlines several key research objectives that are relevant to the study of this compound. A primary focus is the continued exploration of these compounds as inhibitors of various enzymes. tandfonline.comnih.gov A key research objective would be to synthesize this compound and evaluate its inhibitory activity against a panel of relevant enzymes to identify potential therapeutic targets.

Another significant research direction is the development of novel synthetic methodologies for picolinamide derivatives. The synthesis of this compound would likely involve the reaction of a suitable 4-chloropicolinic acid derivative with diethylamine. The optimization of this synthesis for yield, purity, and scalability would be a valuable research contribution.

Furthermore, the exploration of picolinamide derivatives in materials science is an expanding field. tandfonline.com A research objective could be to investigate the coordination chemistry of this compound with various metal ions to synthesize novel coordination polymers or MOFs. The characterization of these materials and the evaluation of their properties, such as porosity, stability, and catalytic activity, would be of significant interest.

The overarching goal of research into compounds like this compound is to expand the chemical space of biologically and materially relevant molecules. By synthesizing and characterizing this compound and its analogues, researchers can contribute to a deeper understanding of structure-activity relationships and structure-property relationships within the picolinamide class, ultimately leading to the development of new drugs and advanced materials.

Properties

IUPAC Name |

4-chloro-N,N-diethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)9-7-8(11)5-6-12-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQILWMQVLDJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368896 | |

| Record name | 4-Chloro-N,N-diethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851903-41-8 | |

| Record name | 4-Chloro-N,N-diethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Molecular Structure Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic techniques is employed to elucidate the molecular structure of 4-Chloro-N,N-diethylpicolinamide, each providing unique insights into the connectivity and chemical environment of the atoms within the molecule.

Mass Spectrometry (MS) Techniques (e.g., HRMS, GC-MS, LC-MS)

Mass spectrometry techniques are vital for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structure. The compound has a molecular formula of C₁₀H₁₃ClN₂O. ontosight.ai

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are crucial for both identifying the compound within a mixture and providing further structural information through fragmentation analysis. The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of the compound. For instance, a study on the related compound 4-chloro-N,N-dimethylcathinone utilized GC-MS for analysis.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Predicted Value |

| HRMS | [M+H]⁺ | ~ 213.0795 m/z |

| MS/MS | Key Fragments | Loss of diethylamino group, loss of carbonyl, cleavage of the pyridine (B92270) ring |

Note: The predicted [M+H]⁺ value is calculated based on the molecular formula C₁₀H₁₃ClN₂O. Fragmentation patterns are predicted based on common fragmentation pathways for similar structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analyses

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the C=O bond of the amide, C-N bonds, C-Cl bond, and the aromatic C-C and C-H bonds of the pyridine ring. The IR spectrum of the analogous compound 4-chloro-2,6-dimethylphenol (B73967) has been documented by the NIST WebBook. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π-π* and n-π* transitions. For example, the related compound 4-chloro-N,N-dimethylcathinone exhibits a maximum absorption (λmax) at 262 nm.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Characteristic Feature | Predicted Wavenumber/Wavelength |

| IR Spectroscopy | C=O (Amide) Stretch | 1630 - 1680 cm⁻¹ |

| C-N Stretch | 1250 - 1350 cm⁻¹ | |

| C-Cl Stretch | 700 - 850 cm⁻¹ | |

| Aromatic C=C Stretch | ~1600 cm⁻¹ | |

| UV-Vis Spectroscopy | λmax | ~260 - 280 nm |

Note: Predicted values are based on typical ranges for these functional groups and data from analogous compounds.

Elemental Analysis and Purity Assessment in Research Contexts

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₀H₁₃ClN₂O) to verify the compound's purity and elemental composition.

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 10 | 120.11 | 56.48% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.16% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.67% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 13.17% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.52% |

| Total | 212.68 | 100.00% |

In a research context, the purity of a synthesized batch of this compound would be assessed by comparing the experimental elemental analysis data with these theoretical values. Any significant deviation would indicate the presence of impurities.

Preclinical Biological Activity Studies and Molecular Mechanistic Investigations in Vitro Focus

Antimicrobial Activity Research of the Compound and its Derivatives

There is no available research data detailing the evaluation of 4-Chloro-N,N-diethylpicolinamide for its antimicrobial properties.

Evaluation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

No studies have been published that assess the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, no data tables on its antibacterial spectrum can be provided.

Methodologies for Determining Minimum Inhibitory Concentration (MIC) and Zone of Inhibition

As there are no recorded antibacterial studies for this specific compound, information regarding the methodologies that would be used, such as broth microdilution or agar (B569324) disk diffusion to determine Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, is purely speculative in this context.

Antioxidant and Redox Biology Investigations

There is a lack of published research on the antioxidant and redox-modulating properties of this compound.

Assessment of Glutathione (B108866) Peroxidase (GPx) Mimicking Catalytic Activity

No studies have investigated whether this compound possesses the ability to mimic the catalytic activity of the crucial antioxidant enzyme glutathione peroxidase (GPx). Therefore, no data exists on this aspect of its potential biological activity.

Free Radical Scavenging Assays (e.g., DPPH and Deoxyribose Assay)

The capacity of this compound to scavenge free radicals, a key indicator of antioxidant potential, has not been evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or deoxyribose degradation assays. Consequently, no data tables on its free-radical scavenging activity can be presented.

Thiol Peroxidase-Like Activity Studies

There are no documented investigations into the thiol peroxidase-like activity of this compound. This area of its potential redox biology remains unexplored.

Inhibition of Lipid Peroxidation Markers (e.g., Iron-Induced Thiobarbituric Acid Reactive Species, TBARS)

Lipid peroxidation is a process of oxidative degradation of lipids, leading to cell damage. The measurement of thiobarbituric acid reactive substances (TBARS) is a well-established method for assessing lipid peroxidation. This assay quantifies malondialdehyde (MDA), a natural byproduct of lipid peroxidation.

Specific studies detailing the effects of this compound on iron-induced TBARS or other markers of lipid peroxidation have not been identified in the reviewed scientific literature. Therefore, no data on its potential as an inhibitor of lipid peroxidation can be presented.

Table 1: Effect of this compound on TBARS Production

| Concentration | % Inhibition of TBARS |

|---|

Molecular Mechanism of Action Studies

Understanding the molecular mechanism of a compound is crucial for drug discovery and development. This involves investigating its interactions with enzymes, its redox properties, and its binding to biological targets.

Investigations into Enzymatic Interactions and Redox Cycling Processes

Enzymatic interactions and redox cycling are fundamental processes through which chemical compounds can exert biological effects. Such studies would typically involve assays with specific enzymes or cellular models to observe potential inhibition or activation, and to assess the compound's ability to participate in oxidation-reduction reactions that could lead to the generation of reactive oxygen species or have antioxidant effects.

No specific data from studies investigating the enzymatic interactions or redox cycling properties of this compound are available in the public scientific literature.

Identification and Characterization of Putative Biological Targets (In Vitro)

Identifying the biological targets of a compound is a key step in elucidating its mechanism of action. This is often achieved through screening assays against a panel of known biological targets.

While the ChEMBL database, a large, open-access bioactivity database, contains information for a vast number of compounds, specific bioassay data detailing the biological targets of this compound (CHEMBL1542240) are not extensively reported.

Receptor Binding and Ligand-Target Interaction Profiling

Receptor binding assays are used to determine the affinity of a ligand for a particular receptor. A comprehensive ligand-target interaction profile would provide insights into the selectivity and potential off-target effects of a compound.

No publicly available data from receptor binding assays or detailed ligand-target interaction profiling for this compound could be retrieved.

Table 2: Receptor Binding Profile of this compound

| Receptor Target | Binding Affinity (e.g., Ki, IC50) |

|---|

Cellular Uptake, Intracellular Distribution, and Metabolic Fate in Research Cell Lines

Studies on cellular uptake, distribution, and metabolism are critical for understanding a compound's bioavailability and duration of action at the cellular level. These studies often employ techniques such as radiolabeling or mass spectrometry to track the compound within cells and identify its metabolic products.

There are no specific published studies on the cellular uptake, intracellular distribution, or metabolic fate of this compound in any research cell lines.

Modulation of Specific Cellular Pathways and Gene Expression Profiles (In Vitro)

Investigating how a compound alters cellular pathways and gene expression can reveal its broader biological effects. This is typically studied using techniques like Western blotting for protein analysis and quantitative polymerase chain reaction (qPCR) or microarray analysis for gene expression.

No data is available in the scientific literature regarding the modulation of specific cellular pathways or changes in gene expression profiles in response to treatment with this compound.

Structure Activity Relationship Sar and Computational Pharmacophore Modeling

Rational Design and Synthesis of Analogues for Systematic SAR Studies

The exploration of a compound's therapeutic potential heavily relies on systematic Structure-Activity Relationship (SAR) studies. This process involves the rational design and synthesis of a series of analogues, where specific parts of the lead molecule are systematically modified. While detailed SAR studies specifically for 4-Chloro-N,N-diethylpicolinamide are not extensively documented in publicly available literature, the principles of such investigations can be illustrated by examining research on the broader picolinamide (B142947) class of compounds.

A notable example is the development of picolinamide-based antibacterials that selectively target the pathogen Clostridioides difficile. nih.gov In such studies, researchers begin with a hit compound, identified through screening, and then synthesize a library of analogues to probe the importance of different structural features. For the picolinamide core, these modifications could include:

Substitution on the Pyridine (B92270) Ring: Introducing or altering substituents at various positions on the pyridine ring to probe electronic and steric effects. In the case of this compound, this would involve replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups to assess the impact on biological activity.

Modification of the Amide Group: Altering the N,N-diethyl substituents of the amide group to explore the role of their size, lipophilicity, and hydrogen-bonding capacity. Analogues could include N,N-dimethyl, N-ethyl-N-methyl, or cyclic amine derivatives.

Positional Isomerism: Moving the chloro and amide groups to different positions on the pyridine ring to understand the geometric requirements for target binding.

The synthesis of these analogues often involves multi-step reaction sequences, starting from commercially available substituted pyridines or picolinic acids. For instance, the synthesis of a related compound, 4-chlorin-N-methylpyridine-2-formamide, involves the reaction of pyridine-2-formic acid with thionyl chloride, followed by esterification and subsequent amidation with a methylamine (B109427) solution.

Elucidation of Critical Structural Determinants for Observed Biological Activities

Following the synthesis of analogues, their biological activity is assessed through in vitro or in vivo assays. The comparison of these activities across the series of compounds allows for the elucidation of critical structural determinants. For the picolinamide class of antibacterials, it was discovered that the picolinamide core itself was crucial for the potent and selective activity against C. difficile. nih.gov

For this compound, a hypothetical SAR study might reveal the following critical determinants:

The 4-Chloro Substituent: The presence and nature of the halogen at the 4-position of the pyridine ring could be critical. Its electronegativity and size may influence the molecule's ability to interact with a specific target protein through halogen bonding or other electrostatic interactions.

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key feature, influencing the molecule's basicity and potential to form hydrogen bonds with biological targets.

By systematically analyzing the activity data of the synthesized analogues, a clear picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—begins to emerge.

Quantitative Structure-Activity Relationship (QSAR) Analysis

In a typical QSAR study, a set of molecules with known biological activities is used. For each molecule, a series of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular weight, number of atoms, connectivity indices).

Electronic descriptors: Related to the electronic properties (e.g., partial charges, dipole moment).

Steric descriptors: Describing the 3D shape and size of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: Quantifying the lipophilicity (e.g., LogP).

Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical model that predicts the biological activity based on a combination of these descriptors. For instance, a study on a series of novel benzenesulfonamides with antitumor activity utilized stepwise MLR to develop statistically significant QSAR models. nih.gov

A hypothetical QSAR model for a series of picolinamide analogues might take the form of the following equation:

Biological Activity = c0 + c1(Descriptor A) + c2(Descriptor B) + ...

where c0, c1, c2 are coefficients determined by the regression analysis. Such a model, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

The following is an interactive data table illustrating the types of data used in a QSAR study. Note that the biological activity values are hypothetical for the purpose of illustration.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

| This compound | 212.68 | 2.5 | 32.59 | 5.2 |

| Analogue 1 (4-Fluoro) | 196.22 | 2.1 | 32.59 | 10.8 |

| Analogue 2 (N,N-dimethyl) | 184.62 | 1.8 | 32.59 | 8.5 |

| Analogue 3 (3-Chloro) | 212.68 | 2.6 | 32.59 | 15.1 |

Development and Validation of Pharmacophore Models for Target Interaction

A pharmacophore model is a three-dimensional abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. The development of such a model is a crucial step in rational drug design and can be derived from the structures of known active ligands or the structure of the target's binding site.

For this compound, a pharmacophore model would highlight the key interaction points. Based on its structure, a hypothetical pharmacophore might include:

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.

A hydrogen bond acceptor: The oxygen atom of the amide group.

A halogen bond donor/hydrophobic feature: The chlorine atom at the 4-position.

Hydrophobic/steric bulk features: The two ethyl groups on the amide nitrogen.

These features would be arranged in a specific 3D geometry. The development process typically involves aligning a set of active molecules and identifying the common chemical features. The resulting model is then validated by its ability to distinguish between active and inactive compounds from a database.

Once a validated pharmacophore model is established, it can be used for several purposes:

Virtual Screening: Searching large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active.

De Novo Design: Designing new molecules from scratch that fit the pharmacophore model.

Lead Optimization: Guiding the modification of existing lead compounds to improve their fit to the pharmacophore and, consequently, their biological activity.

Computational Chemistry and Advanced Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajgreenchem.comnih.gov This technique is instrumental in drug discovery for predicting how a ligand such as 4-Chloro-N,N-diethylpicolinamide might interact with a protein target. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. plos.org

Key interactions that would be analyzed in such simulations include:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and protein residues. ajgreenchem.com

Hydrophobic Interactions: The interactions between nonpolar regions of the ligand and the protein.

Electrostatic Interactions: The attractive or repulsive forces between charged atoms.

Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules. samipubco.com

The results of molecular docking simulations are typically visualized to understand the binding mode and key interactions driving the ligand-protein recognition. These simulations can provide insights into the potential biological targets of this compound and guide the design of new derivatives with improved binding affinity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional structures. When studying a ligand-protein complex, MD simulations can assess the stability of the docked pose and provide insights into the binding kinetics. plos.orgnih.gov

Typical analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule or complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule or protein.

Binding Free Energy Calculations: Using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the binding affinity. samipubco.com

These simulations offer a more realistic representation of molecular behavior in a biological environment compared to static docking studies. ajgreenchem.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. nih.gov Methods such as Density Functional Theory (DFT) can be employed to calculate various properties of this compound, including: nih.gov

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity.

Electron Density Distribution: To identify electron-rich and electron-deficient regions of the molecule.

Electrostatic Potential Maps: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

These calculations can provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

Theoretical Analysis of Reaction Mechanisms and Pathways

Theoretical analysis can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed step-by-step description of the reaction pathway. This approach is valuable for understanding how the compound might be metabolized or how it participates in chemical transformations, such as the formation of a selenated aluminato complex.

Force Field Development and Refinement for Accurate Molecular Simulations

The accuracy of molecular simulations heavily relies on the quality of the force field, which is a set of parameters describing the potential energy of a system of particles. boku.ac.at For a novel compound like this compound, existing force fields may not be adequate. Therefore, a crucial step is the development and refinement of force field parameters specifically for this molecule. nih.govnih.gov

This process typically involves:

Parameterization: Deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions from quantum chemical calculations or experimental data.

Validation: Testing the new force field by simulating known physical properties and comparing the results with experimental data.

A well-parameterized force field is essential for conducting reliable and predictive molecular simulations of this compound and its interactions with other molecules. boku.ac.atresearcher.life

Advanced Analytical Method Development and Validation for Research Applications

Hyphenated Mass Spectrometry-Based Detection Methods (e.g., LC-MS/MS)

For the ultimate in sensitivity and selectivity, especially in complex biological matrices, hyphenated mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard. This approach combines the separation power of HPLC/UPLC with the detection specificity of a triple quadrupole mass spectrometer.

In an LC-MS/MS method, the analyte is first separated chromatographically and then ionized, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, providing exceptional selectivity and reducing chemical noise. For a related picolinamide (B142947) derivative, high-resolution mass spectrometry (HRMS) was used to confirm its elemental composition with high accuracy. acs.org

Method development for LC-MS/MS would involve optimizing ionization parameters and identifying the most intense and stable MRM transitions by infusing a standard solution of 4-Chloro-N,N-diethylpicolinamide into the mass spectrometer.

Optimized Sample Preparation and Extraction Methodologies for Complex Biological and Chemical Matrices

The goal of sample preparation is to isolate the target analyte from interfering substances, concentrate it, and present it in a solvent compatible with the analytical instrument. The method depends heavily on the nature of the sample matrix.

Chemical Reaction Mixtures : For samples from a synthesis reaction, a simple "dilute-and-shoot" approach may be sufficient, where the sample is diluted in the mobile phase or another compatible solvent before injection.

Biological Matrices (e.g., Plasma, Microsomes) : Analyzing this compound in biological fluids, which might be necessary for metabolic stability or enzyme inhibition assays, requires more extensive cleanup. nih.gov

Protein Precipitation (PPT) : A fast and simple method where a cold organic solvent (like acetonitrile) is added to the sample to crash out proteins. The supernatant is then collected for analysis.

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate).

Solid-Phase Extraction (SPE) : The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. This technique offers high purity and concentration factors.

Rigorous Method Validation for Research-Grade Analysis

For research applications, an analytical method must be validated to ensure it is fit for its intended purpose. While the full extent of validation can vary, key parameters are assessed to demonstrate the method's reliability.

Sensitivity : The limits of detection (LOD) and quantification (LOQ) are established to define the lowest concentration of the analyte that can be reliably detected and accurately quantified, respectively.

Selectivity : The method's ability to measure the analyte without interference from other components in the sample (e.g., impurities, metabolites, matrix components) is confirmed. This is typically done by analyzing blank matrix samples.

Accuracy : This is a measure of the closeness of the experimental value to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery.

Precision : This evaluates the method's reproducibility, expressed as the relative standard deviation (RSD) of replicate measurements. It is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature) is tested to ensure its reliability during routine use.

Table 3: General Acceptance Criteria for Method Validation in Research

| Validation Parameter | Common Acceptance Criteria |

| Selectivity | No significant interfering peaks at the analyte retention time in blank samples |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically 85-115% of the nominal concentration |

| Precision (% RSD) | ≤ 15% (≤ 20% at the LOQ) |

| Sensitivity (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 |

Q & A

Basic Research Questions

Q. How can the molecular conformation and intermolecular interactions of 4-chloro-N,N-diethylpicolinamide be determined experimentally?

- Method : Use X-ray crystallography to resolve the crystal structure. Refine data using programs like SHELXL . Key parameters include bond lengths (e.g., C=O ~1.20–1.21 Å), dihedral angles between aromatic/amide groups, and hydrogen-bonding networks (e.g., N–H⋯O) . Example workflow:

- Synthesis : React picolinoyl chloride derivatives with diethylamine under reflux (ethanol/toluene, 1–2 h) .

- Crystallization : Slow evaporation of methanol/ethanol solutions yields single crystals suitable for diffraction .

- Refinement : Apply riding models for H atoms and analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Method : Combine FT-IR, UV-Vis, and NMR spectroscopy:

- FT-IR : Identify carbonyl (C=O ~1650–1700 cm⁻¹) and C–Cl (~550–750 cm⁻¹) stretches .

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., diethyl groups at δ ~1.2–3.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm) .

- UV-Vis : Solvent-dependent λmax shifts (e.g., in methanol vs. DMSO) reveal electronic transitions .

Q. How can synthetic yields of this compound be optimized?

- Method : Vary reaction conditions systematically:

- Solvent : Compare polar (ethanol) vs. non-polar (toluene) solvents for reflux .

- Stoichiometry : Adjust molar ratios of picolinoyl chloride to diethylamine (e.g., 1:1 to 1:1.2) .

- Workup : Use vacuum drying and recrystallization (ethanol/water) for purity .

- Data Example : Reactions in ethanol typically yield ~90% after 1 h reflux , while chlorination steps may require longer times or catalysts (e.g., NaOCl) for higher efficiency .

Advanced Research Questions

Q. What computational approaches can predict the reactivity and electronic properties of this compound?

- Method : Perform DFT calculations (e.g., Gaussian 09) to:

- Model electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites .

- Calculate HOMO-LUMO gaps to assess charge-transfer potential .

- Validate results against experimental spectral data (FT-IR, UV-Vis) .

Q. How does steric hindrance from the diethyl groups influence catalytic applications of this compound?

- Method : Study coordination chemistry via:

- Metal Complexation : React with Pd(II)/Cu(II) salts and analyze stability constants (log β) .

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover frequencies (TOF) to less hindered analogs .

- Data Contradiction : Bulky ligands may reduce catalytic activity but enhance selectivity. For example, Pd complexes with phosphine ligands show TOF variations of 10–100 h⁻¹ depending on substituent size .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Method : Conduct structure-activity relationship (SAR) studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.